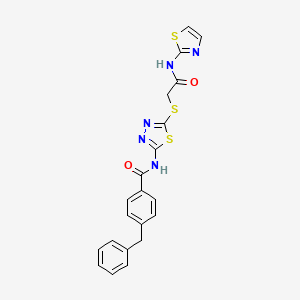![molecular formula C19H19N3O4 B2990146 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009178-25-9](/img/structure/B2990146.png)
2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group (-NO2) and the methoxy group (-OCH3) on the phenyl rings could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s subjected. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The methoxy group is an electron-donating group, which could influence the compound’s reactivity in other ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and methoxy groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Compounds with structural elements similar to "2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" have been extensively studied for their synthetic pathways and chemical transformations. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to Imidazo[1,2-a]pyridines and Indoles demonstrates the versatility of nitro and methoxyphenyl groups in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002). These transformations highlight the potential of similar compounds in generating diverse chemical structures for various applications.
Corrosion Inhibition
Research on imidazole derivatives, including those with methoxyphenyl and nitrophenyl substituents, has revealed their potential as corrosion inhibitors for metals in corrosive environments. A study demonstrated that novel imidazole derivatives exhibit significant corrosion inhibition efficiency for J55 steel in CO2 saturated brine solution, with one derivative showing up to 93% efficiency at a certain concentration (Singh et al., 2017). This suggests that compounds with structural similarities to the one could serve as effective corrosion inhibitors.
Antimicrobial and Anti-inflammatory Activities
Compounds related to "2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" have been investigated for their biological activities. Acetamido pyrrolyl oxazoles/thiazoles/imidazoles have shown promising antimicrobial and anti-inflammatory activities, indicating that structurally related compounds could have similar therapeutic potentials (Sowmya et al., 2017).
Photophysics and Material Science
Investigations into the photophysical characteristics of imidazo[1,2-a]pyridine derivatives have provided insights into their potential applications in material science. For example, the study of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues revealed interesting properties related to intramolecular charge transfer and proton transfer processes, which could be relevant for designing photonic and electronic materials (Behera, Karak, & Krishnamoorthy, 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[1,2-a]indoles, have been shown to exhibit diverse pharmacological properties
Mode of Action
It is known that similar compounds, such as pyrrolo[1,2-a]quinoxalines, possess a variety of biological activities and interesting fluorescence/photophysical properties . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Derivatives of similar compounds have demonstrated potential activity of biofilm and morphogenesis inhibition . This suggests that the compound may interact with pathways related to these processes.
Result of Action
Derivatives of similar compounds have shown potential activity of biofilm and morphogenesis inhibition . This suggests that the compound may have similar effects.
Action Environment
It is known that the stability of similar compounds can be influenced by acidic, alkaline, and aqueous conditions .
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-10-8-14(9-11-16)21-18(20-12-2-3-17(20)19(21)23)13-4-6-15(7-5-13)22(24)25/h4-11,17-18H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFIMZGFWGJGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(N3CCCC3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)
![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)


![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2990077.png)

![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)


